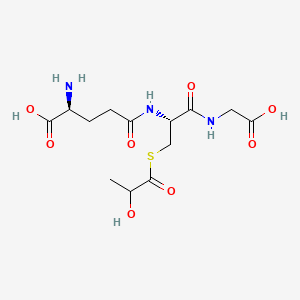
S-Lactoylglutathione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
S-Lactoylglutathione is an intermediate compound in the glutathione-dependent metabolism of methylglyoxal, a toxic byproduct of glucose metabolism. This compound is formed through the action of glyoxalase I and is subsequently converted to D-lactate and glutathione by glyoxalase II . This compound plays a crucial role in cellular detoxification processes and has been studied for its potential implications in various metabolic disorders .
准备方法
Synthetic Routes and Reaction Conditions
S-Lactoylglutathione is typically synthesized through the enzymatic reaction involving glyoxalase I and methylglyoxal in the presence of reduced glutathione . The reaction conditions often involve maintaining a pH of around 7.0 to 7.5 and a temperature of approximately 37°C to optimize enzyme activity .
Industrial Production Methods
Industrial production of this compound can involve the use of recombinant microorganisms, such as genetically engineered strains of Escherichia coli or Saccharomyces cerevisiae, which overexpress glyoxalase I and glyoxalase II . These microorganisms are cultured under controlled conditions to produce the compound in large quantities .
化学反应分析
Types of Reactions
S-Lactoylglutathione primarily undergoes hydrolysis and isomerization reactions. The hydrolysis reaction, catalyzed by glyoxalase II, converts this compound into D-lactate and glutathione . The isomerization reaction involves the conversion of hemithioacetal adducts formed between glutathione and aldehydes such as methylglyoxal .
Common Reagents and Conditions
The common reagents used in the reactions involving this compound include reduced glutathione and methylglyoxal . The reactions are typically carried out under physiological conditions, with a neutral pH and a temperature of around 37°C .
Major Products Formed
The major products formed from the reactions involving this compound are D-lactate and glutathione . These products are essential for cellular detoxification and maintaining redox balance .
科学研究应用
S-Lactoylglutathione has been extensively studied for its role in various scientific research applications:
作用机制
S-Lactoylglutathione exerts its effects through the glyoxalase pathway. Glyoxalase I catalyzes the formation of this compound from methylglyoxal and reduced glutathione . Glyoxalase II then hydrolyzes this compound to produce D-lactate and glutathione . This pathway is crucial for detoxifying methylglyoxal and protecting cells from its cytotoxic effects .
相似化合物的比较
S-Lactoylglutathione is unique compared to other similar compounds due to its specific role in the glyoxalase pathway. Similar compounds include:
Glutathione: A tripeptide involved in various cellular processes, including detoxification and antioxidant defense.
Methylglyoxal: A reactive aldehyde that is detoxified by the glyoxalase system.
D-Lactate: A product of the hydrolysis of this compound, involved in cellular metabolism.
This compound stands out due to its specific function as an intermediate in the detoxification of methylglyoxal, highlighting its importance in maintaining cellular homeostasis .
属性
CAS 编号 |
25138-66-3 |
|---|---|
分子式 |
C13H21N3O8S |
分子量 |
379.39 g/mol |
IUPAC 名称 |
(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-(2-hydroxypropanoylsulfanyl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C13H21N3O8S/c1-6(17)13(24)25-5-8(11(21)15-4-10(19)20)16-9(18)3-2-7(14)12(22)23/h6-8,17H,2-5,14H2,1H3,(H,15,21)(H,16,18)(H,19,20)(H,22,23)/t6?,7-,8-/m0/s1 |
InChI 键 |
VDYDCVUWILIYQF-ALKRTJFJSA-N |
手性 SMILES |
CC(C(=O)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N)O |
规范 SMILES |
CC(C(=O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(3-Chloro-2,5,6-trifluoropyridin-4-yl)-4-hydroxy-1,5-dioxaspiro[5.5]undec-3-en-2-one](/img/structure/B12828244.png)

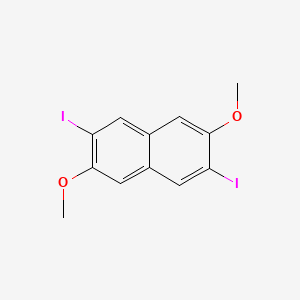



![(2S)-4-amino-N-[(1R,2S,3S,4R,5S)-5-amino-4-[(2R,3R,6S)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-[(2R,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide](/img/structure/B12828268.png)
![3-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-dibenzothiophene](/img/structure/B12828273.png)
![5-[(1R,2S,4R,5R,6R,7R,11S,14S)-5,14-dihydroxy-7,11-dimethyl-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-6-yl]pyran-2-one](/img/structure/B12828275.png)
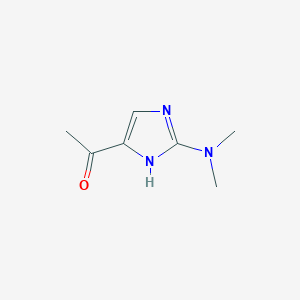
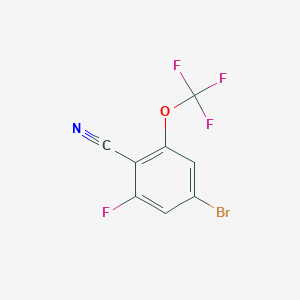
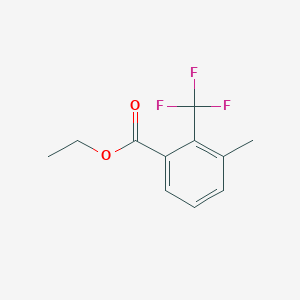
![Bicyclo[2.2.1]heptane-2,6-diol](/img/structure/B12828313.png)
![(R)-3-(4-((2-Amino-1-methyl-1H-benzo[d]imidazol-4-yl)oxy)-3,5-dimethoxybenzamido)-2-(((benzyloxy)carbonyl)amino)propanoic acid](/img/structure/B12828316.png)
